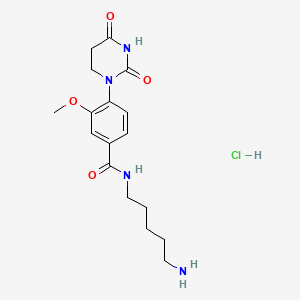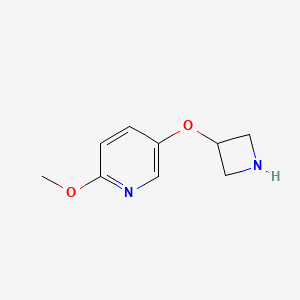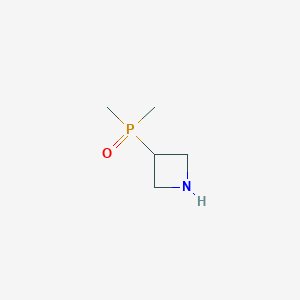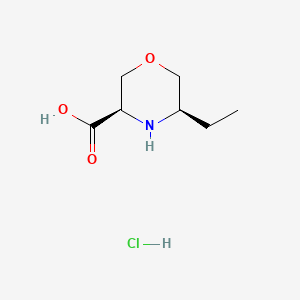![molecular formula C5H8N4OS2 B13576417 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide](/img/no-structure.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting hydrazinecarbothioamide with carbon disulfide under basic conditions to form the thiadiazole core.
Introduction of the Amino Group: The amino group is introduced by reacting the thiadiazole core with an appropriate amine, such as methylamine, under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is attached by reacting the amino-thiadiazole intermediate with a suitable thiol reagent, such as 2-chloroacetyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include:
Reaction Temperature and Pressure: Maintaining optimal temperature and pressure conditions to maximize yield.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Safety Measures: Implementing safety protocols to handle hazardous reagents and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the thiadiazole ring or the sulfanyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.
Substitution: Halides, alkoxides; polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Substituted thiadiazole derivatives.
Applications De Recherche Scientifique
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as a urease inhibitor, which is significant in the treatment of infections caused by Helicobacter pylori. It has also been studied for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studying enzyme inhibition and protein-ligand interactions due to its ability to interact with specific enzymes and proteins.
Industrial Applications: It is used in the synthesis of other thiadiazole derivatives, which have applications in agriculture as pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide involves its interaction with molecular targets such as enzymes. For instance, as a urease inhibitor, the compound binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide. This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-ethyl-1,3,4-thiadiazole
- N-(2,3-Dimethylphenyl)-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
- 5-[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]ethylsulfanyl]-1,3,4-thiadiazol-2-amine
Uniqueness
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide is unique due to its specific structural features, such as the presence of both an amino group and a sulfanyl group attached to the thiadiazole ring. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C5H8N4OS2 |
|---|---|
Poids moléculaire |
204.3 g/mol |
Nom IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-methylacetamide |
InChI |
InChI=1S/C5H8N4OS2/c1-7-3(10)2-11-5-9-8-4(6)12-5/h2H2,1H3,(H2,6,8)(H,7,10) |
Clé InChI |
HDJLMSYMKMPVLQ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)CSC1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-(2,4-dimethylphenyl)-3-[(E)-[(2,4-dimethylphenyl)imino]methyl]-3-methylurea](/img/structure/B13576366.png)




